molecular formula C42H69N9O14S B12404731 Cholecystokinin Precursor (24-32) (rat)

Cholecystokinin Precursor (24-32) (rat)

Cat. No.: B12404731
M. Wt: 956.1 g/mol
InChI Key: AIKMAJWJXJPJNB-HAMGYPHNSA-N
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Description

Cholecystokinin Precursor (24-32) (rat) is a peptide fragment derived from the precursor of cholecystokinin, a brain-gut peptide. This compound can be expressed in various tissues, including the heart, lungs, kidneys, gastrointestinal tract, and brain. Cholecystokinin plays a crucial role in stimulating gallbladder contraction and pancreatic exocrine secretion and also acts as a neurotransmitter .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholecystokinin Precursor (24-32) (rat) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of Cholecystokinin Precursor (24-32) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholecystokinin Precursor (24-32) (rat) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Specific amino acid derivatives

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Cholecystokinin Precursor (24-32) (rat) has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in various physiological processes, including digestion and neurotransmission.

    Medicine: Explored for its potential therapeutic applications in treating digestive disorders and neurological conditions.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

Cholecystokinin Precursor (24-32) (rat) exerts its effects by acting on specific receptors in target tissues. The primary mechanism involves binding to cholecystokinin receptors, which triggers a cascade of intracellular signaling pathways. These pathways lead to various physiological responses, including gallbladder contraction, pancreatic enzyme secretion, and neurotransmission .

Comparison with Similar Compounds

Cholecystokinin Precursor (24-32) (rat) can be compared with other similar compounds, such as:

Cholecystokinin Precursor (24-32) (rat) is unique due to its specific amino acid sequence and its ability to act as a precursor for cholecystokinin, allowing it to participate in a wide range of physiological processes .

Properties

Molecular Formula

C42H69N9O14S

Molecular Weight

956.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28-,31-,32-,33-/m0/s1

InChI Key

AIKMAJWJXJPJNB-HAMGYPHNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

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